trans-3-(Cbz-amino)cyclobutanecarboxylic acid
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Overview
Description
trans-3-(Cbz-amino)cyclobutanecarboxylic acid: is a chemical compound with the molecular formula C₁₃H₁₅NO₄ and a molecular weight of 249.27 g/mol . It is also known by its IUPAC name, 3-{[(benzyloxy)carbonyl]amino}cyclobutanecarboxylic acid . This compound is characterized by the presence of a cyclobutane ring, an amino group protected by a benzyloxycarbonyl (Cbz) group, and a carboxylic acid functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-3-(Cbz-amino)cyclobutanecarboxylic acid typically involves the following steps:
Formation of the cyclobutane ring: This can be achieved through a involving suitable precursors.
Introduction of the amino group: The amino group is introduced through a nucleophilic substitution reaction, where an appropriate amine is reacted with the cyclobutane derivative.
Protection of the amino group: The amino group is protected using the benzyloxycarbonyl (Cbz) group to prevent unwanted side reactions during subsequent steps.
Introduction of the carboxylic acid group: The carboxylic acid group is introduced through oxidation or hydrolysis reactions.
Industrial Production Methods: Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. This includes the use of high-yield reactions, efficient purification techniques, and cost-effective reagents.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or hydroxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products:
Oxidation: Products include carboxylic acids, ketones, and aldehydes.
Reduction: Products include alcohols and aldehydes.
Substitution: Products vary depending on the substituent introduced.
Scientific Research Applications
Chemistry:
- Used as a building block in organic synthesis for the preparation of complex molecules.
- Employed in the synthesis of cyclobutane-containing compounds.
Biology:
- Studied for its potential biological activity and interactions with biomolecules.
Medicine:
- Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry:
- Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of trans-3-(Cbz-amino)cyclobutanecarboxylic acid involves its interaction with specific molecular targets. The compound’s functional groups, such as the amino and carboxylic acid groups, enable it to participate in various biochemical pathways. These interactions can lead to the modulation of enzyme activity, receptor binding, and other cellular processes.
Comparison with Similar Compounds
trans-3-(Boc-amino)cyclobutanecarboxylic acid: Similar structure but with a tert-butoxycarbonyl (Boc) protecting group instead of Cbz.
cis-3-(Cbz-amino)cyclobutanecarboxylic acid: Similar structure but with a different stereochemistry (cis instead of trans).
Uniqueness:
- The trans configuration of the amino group in trans-3-(Cbz-amino)cyclobutanecarboxylic acid provides distinct steric and electronic properties compared to its cis counterpart.
- The Cbz protecting group offers specific advantages in synthetic chemistry, such as ease of removal under mild conditions.
Biological Activity
trans-3-(Cbz-amino)cyclobutanecarboxylic acid is a cyclic amino acid derivative with significant potential in biochemical research and pharmaceutical applications. Its unique structure, characterized by a cyclobutane ring and a carbobenzyloxy (Cbz) protecting group, allows it to interact with various biological targets, making it a valuable compound for studying enzyme-substrate interactions and protein-ligand binding.
- Chemical Formula : C₁₃H₁₅NO₄
- Molecular Weight : 251.26 g/mol
- Structure : The compound features a cyclobutane ring with an amino acid side chain, which is critical for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The amino and carboxylic acid functional groups facilitate participation in various biochemical pathways, influencing enzyme activity and receptor binding.
Key Mechanisms:
- Enzyme Modulation : The compound can modulate the activity of enzymes by binding to their active sites or allosteric sites, thereby affecting metabolic pathways.
- Receptor Interaction : It may also interact with cellular receptors, influencing signal transduction processes.
Biological Applications
- Synthesis of Complex Molecules : It serves as a building block in organic synthesis, particularly in creating cyclobutane-containing compounds.
- Pharmaceutical Development : The compound is explored for its potential as a therapeutic agent in treating conditions associated with enzyme dysfunctions.
Comparative Analysis with Similar Compounds
Compound Name | Structural Features | Biological Activity |
---|---|---|
trans-3-(Boc-amino)cyclobutanecarboxylic acid | Contains a tert-butoxycarbonyl (Boc) group | Similar applications but distinct reactivity |
cis-3-(Cbz-amino)cyclobutanecarboxylic acid | Different stereochemistry (cis configuration) | Varies in biological interactions due to sterics |
Case Studies and Research Findings
Recent studies have highlighted the compound's role in various biological contexts:
- Enzyme Inhibition Studies : Research indicates that this compound can inhibit specific enzymes involved in metabolic pathways. For example, it has been shown to affect the activity of transglutaminases, which are implicated in various diseases, including cancer and autoimmune disorders.
- Protein-Ligand Binding Assays : Experimental data demonstrate that this compound exhibits strong binding affinity to certain protein targets, suggesting its utility in drug design .
- Toxicological Assessments : Safety profiles indicate that while the compound shows promising biological activity, caution is advised due to potential irritative effects on skin and eyes .
Properties
IUPAC Name |
3-(phenylmethoxycarbonylamino)cyclobutane-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4/c15-12(16)10-6-11(7-10)14-13(17)18-8-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2,(H,14,17)(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBTCPLYMKZBZTO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1NC(=O)OCC2=CC=CC=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1212380-76-1 |
Source
|
Record name | rac-(1s,3s)-3-{[(benzyloxy)carbonyl]amino}cyclobutane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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